1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLCMHUEEANYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Overview:
The most widely used and efficient method for synthesizing 1-(cyclohexylmethyl)-1H-1,2,3-triazole derivatives is the CuAAC reaction. This method involves the regioselective cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and selectivity.
- Reactants:
- Cyclohexylmethyl azide or cyclohexylmethyl alkyne derivative
- Appropriate alkyne or azide partner (e.g., ethyl propiolate or β-ketoester derivatives)
- Catalyst: Copper(I) salts or copper powder (Cu(0) source)
- Solvent: Commonly used solvents include dichloromethane, 1,4-dioxane, or aqueous mixtures
- Conditions: Room temperature to moderate heating (25–80°C), sometimes under continuous flow for scale-up and safety
- Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with the carboxylic acid functionality introduced either directly or via subsequent hydrolysis of ester intermediates
- High regioselectivity for 1,4-substitution
- Mild reaction conditions compatible with various functional groups
- Scalability demonstrated in continuous-flow setups for gram-scale production with improved safety handling azides
Example:
A continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives using copper powder as the Cu(I) source achieved high yields and gram-scale production with residence times as short as 1.5 minutes, demonstrating the efficiency and safety of this approach.
One-Pot Multi-Component Synthesis
Approach:
Recent advances include three-component one-pot syntheses involving:
- Terminal alkynes
- Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃)
- β-Ketoesters or other carbonyl compounds (e.g., ethyl acetoacetate)
This method allows direct formation of 1,2,3-triazole-4-carboxylic acids by cycloaddition followed by in situ transformations.
- Use of copper catalysis with additives such as acetic acid and bases for reaction acceleration and selectivity
- High yields (67–95%) at room temperature or mild heating
- Functional group tolerance allowing structural diversification of the triazole ring substituents
Mechanism Insights:
The azide and alkyne undergo regioselective 1,3-dipolar cycloaddition to form a triazoline intermediate, which then aromatizes to the triazole ring. Subsequent hydrolysis or oxidation steps convert ester or intermediate groups to the carboxylic acid functionality.
Functional Group Transformations Post-Triazole Formation
After the triazole ring is constructed, further chemical modifications are often employed to introduce or modify the carboxylic acid group:
Hydrolysis of Esters:
Ester intermediates (e.g., ethyl esters) formed during cycloaddition can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.Oxidation Reactions:
Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize methyl or other substituents on the triazole ring to carboxylic acids.Conversion to Acid Chlorides:
Treatment of the carboxylic acid with thionyl chloride (SOCl₂) produces acid chlorides, which serve as intermediates for further derivatization or coupling reactions.
Alternative Synthetic Routes
Hydrazone-Based Synthesis:
Metal-free methods involve the condensation of amines with α,α-dichlorotosyl hydrazones to form 1,2,3-triazoles without the need for azides or metal catalysts. Although less common for this specific compound, these methods provide alternative pathways for triazole synthesis under mild conditions.One-Step Reaction of Azides with β-Ketoesters:
A patented method describes a one-step process where azides react directly with β-ketoesters in the presence of a base to yield 1,2,3-triazole carboxylic acids, which could be adapted for cyclohexylmethyl-substituted derivatives.
Summary Table of Preparation Methods
Research Findings and Considerations
Regioselectivity: CuAAC reactions reliably produce 1,4-disubstituted triazoles, which is critical for obtaining the desired substitution pattern in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reaction Conditions: Continuous-flow synthesis under controlled temperature and pressure improves safety when handling azides and allows gram-scale production with short reaction times.
Functional Group Compatibility: The methods tolerate various functional groups, enabling the synthesis of diversified triazole derivatives with potential biological activities.
Scalability: Continuous-flow methods and one-pot syntheses are scalable and suitable for industrial applications, providing efficient routes for producing triazole carboxylic acids.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring’s nitrogen atoms and the carboxylic acid group enable nucleophilic substitution. Key reactions include:
-
Amide Formation : Reacts with amines (e.g., benzylamine) in the presence of coupling agents like EDCI/HOBt to form triazole-4-carboxamides.
-
Esterification : Treatment with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) yields triazole-4-carboxylate esters .
Table 1: Nucleophilic Substitution Examples
Cycloaddition Reactions
The triazole core participates in cycloaddition reactions, particularly with alkynes or azides, to form fused heterocycles. For example:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., CuSO₄/NaAsc) to generate bis-triazole derivatives .
Table 2: Cycloaddition Reaction Data
Acid Derivative Formation
The carboxylic acid group undergoes standard transformations:
-
Anhydride Synthesis : Reacts with acetic anhydride to form mixed anhydrides.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to the primary alcohol (triazole-4-methanol).
Mechanistic Insight:
The cyclohexylmethyl group introduces steric hindrance, slowing reaction kinetics in bulkier substrates (e.g., tert-butanol esterification) .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
-
Copper Complexes : Forms stable complexes with Cu(II) in aqueous media, confirmed by UV-Vis and ESR spectroscopy .
-
Palladium Catalysis : Participates in Suzuki-Miyaura couplings when functionalized with aryl boronic acids .
Table 3: Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) | Conditions | Reference |
|---|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | pH 7.4, 25°C | |
| Pd²⁺ | 6.9 ± 0.2 | DMF/H₂O (1:1), 60°C |
Decarboxylation and Thermal Stability
Thermogravimetric analysis (TGA) shows decarboxylation above 200°C, releasing CO₂ and forming 1-(cyclohexylmethyl)-1H-1,2,3-triazole. Microwave-assisted decarboxylation with Pd/C achieves >90% conversion .
Biological Activity and Functionalization
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is its role as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with triazole moieties can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
Case Study: Antifungal Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and tested against fungal strains. The results demonstrated that specific substitutions on the triazole ring enhanced antifungal activity. The compound's efficacy was attributed to its ability to disrupt fungal cell membrane integrity .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. A study found that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. Research indicates that triazole derivatives can act as fungicides by inhibiting ergosterol biosynthesis in fungal pathogens .
Case Study: Efficacy Against Crop Diseases
A field study evaluated the effectiveness of triazole-based pesticides on crops affected by fungal infections. The results indicated a significant reduction in disease incidence when treated with formulations containing this compound. This highlights its potential as a viable option for integrated pest management strategies .
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Key Observations:
Substituent Effects on Bioactivity: The 2-aminophenyl derivative exhibits broad-spectrum antibacterial activity due to its kink-like conformation, which may disrupt bacterial membrane integrity . In contrast, the cyclohexylmethyl group’s hydrophobicity could enhance interactions with lipid bilayers, though direct antimicrobial data are lacking. The 5-formyl analog () demonstrates tautomerism, which may influence reactivity in metal-binding or dye-synthesis applications .
Solubility: Carboxamide derivatives () show higher aqueous solubility than carboxylic acids, critical for oral bioavailability .
Synthetic Accessibility :
- Click chemistry (CuAAC) is the predominant method for 1,4-disubstituted triazoles . Bulkier substituents (e.g., cyclohexylmethyl) may require optimized reaction conditions to mitigate steric hindrance.
Structural Insights: X-ray data for the 2-aminophenyl derivative reveals a perpendicular phenyl-triazole orientation, which is absent in aliphatic-substituted analogs like the target compound . This conformational difference may impact target binding specificity.
Biological Activity
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1333542-85-0) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- Structure : The triazole ring confers unique properties that enhance its interaction with biological targets.
Biological Activity Overview
- Anticancer Activity : The triazole scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Triazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves inhibition of key enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves:
- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.
- Carboxylation : The introduction of the carboxylic acid group can be achieved through various synthetic routes involving carboxylation agents.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study reported that derivatives of triazole compounds exhibited high cytotoxicity against several cancer cell lines, including CAKI-1 (kidney cancer) and LOX IMVI (melanoma) cells. The compound induced significant morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .
In another investigation focused on the anti-inflammatory properties, triazoles were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions .
Q & A
Q. Advanced Research Focus
- Reaction Path Search : Quantum mechanical calculations (DFT) predict regioselectivity and transition states for derivatization .
- Molecular Docking : Screens derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the triazole) with biological activity .
What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tetrazole vs. carboxylic acid groups) on bioactivity .
- Example: Tetrazole analogs () show anticonvulsant activity, while carboxylic acid derivatives may exhibit anti-inflammatory properties due to hydrogen-bonding interactions.
- Dose-Response Studies : Confirm whether discrepancies arise from concentration-dependent effects .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Advanced Research Focus
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity and skin/eye irritation risks .
- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
What key functional groups influence the compound’s physicochemical properties?
Q. Basic Research Focus
- Triazole Ring : Enhances metabolic stability and π-π stacking in protein binding .
- Carboxylic Acid : Increases hydrophilicity (logP reduction) and enables salt formation for solubility .
- Cyclohexylmethyl Group : Contributes to lipophilicity and steric bulk, affecting membrane permeability .
How can challenges in isolating reactive intermediates during synthesis be addressed?
Q. Advanced Research Focus
- Protective Groups : Temporarily protect the carboxylic acid (e.g., as methyl ester) to prevent side reactions during triazole formation .
- Workup Optimization : Use acid-base extraction to isolate intermediates (e.g., ester hydrolysis under controlled pH) .
What spectroscopic techniques are most effective for purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
